![molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5](/img/structure/B2898805.png)
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)” is a chemical compound. It’s part of a class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用
Kinetic Resolution of Enantiomers
The trifluoromethyl group is pivotal in the kinetic resolution of enantiomers. For instance, 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers have been successfully resolved through lipase-catalyzed transesterification in organic solvents . This process is crucial for producing homochiral secondary alcohols, which serve as building blocks for biologically active compounds. The high enantiomeric excess achieved indicates an efficient kinetic resolution process, which is essential in the pharmaceutical industry.
Pharmaceutical Applications
Compounds containing the trifluoromethyl group, such as fluoxetine, have significant pharmaceutical applications. Fluoxetine’s mechanism of action involves blocking the reuptake of serotonin, which is crucial for treating depression . The trifluoromethyl group’s presence in drugs can enhance their pharmacological properties, making them more effective in treating various diseases and disorders.
Asymmetric Synthesis
The trifluoromethyl group plays a role in asymmetric synthesis, which is a method to produce optically pure compounds. For example, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved using a biocatalyst . This method is advantageous for synthesizing chiral molecules with high purity, which are often required in the development of new medications.
Safety and Hazards
The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethanol”, indicates that it should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes or clothing. It should also be kept away from heat and sources of ignition .
作用機序
Target of Action
Compounds with a trifluoromethyl group are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to enhance the potency of drugs by lowering the pk_a of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group can participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
The trifluoromethyl group is known to enhance the potency of drugs .
Action Environment
The trifluoromethyl group is known to improve the environmental stability of drugs .
特性
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCAKFPBFGOYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。